molecular formula C16H28N2O4 B3124548 Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate CAS No. 318949-37-0

Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate

Cat. No.: B3124548
CAS No.: 318949-37-0
M. Wt: 312.4 g/mol
InChI Key: RAUQNWKKNCIUPN-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties, making it valuable in fields such as drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate typically involves the reaction of cyclohexylamine with 2-morpholinoacetic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for halogenation reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclohexyl-2-[(2-piperidinoacetyl)amino]propanoate
  • Methyl 3-cyclohexyl-2-[(2-pyrrolidinoacetyl)amino]propanoate
  • Methyl 3-cyclohexyl-2-[(2-piperazinoacetyl)amino]propanoate

Uniqueness

Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate stands out due to its morpholino group, which imparts unique steric and electronic properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs.

Properties

IUPAC Name

methyl 3-cyclohexyl-2-[(2-morpholin-4-ylacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-21-16(20)14(11-13-5-3-2-4-6-13)17-15(19)12-18-7-9-22-10-8-18/h13-14H,2-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQNWKKNCIUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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